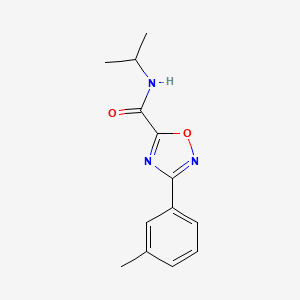
N-isopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound with a molecular formula C14H17N3O2 and a molecular weight of 271.31 g/mol.
Aplicaciones Científicas De Investigación
N-isopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. In the field of materials science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties. In addition, it has been studied for its potential applications in the field of organic electronics, where it has been used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic solar cells.
Mecanismo De Acción
The mechanism of action of N-isopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, it has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has been suggested that the compound may exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, reduce oxidative stress, and suppress inflammation. In vivo studies have shown that it can reduce tumor growth and improve glucose tolerance in animal models of cancer and diabetes, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, it also has some limitations. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for the research on N-isopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to optimize its structure and improve its potency and selectivity for specific applications. In addition, it may be interesting to explore its potential applications in other fields, such as agriculture and environmental science. Finally, it may be worthwhile to investigate its safety and toxicity profile in more detail to ensure its suitability for various applications.
Métodos De Síntesis
The synthesis of N-isopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 3-methylbenzohydrazide with isobutyryl chloride in the presence of a base. The resulting intermediate is then reacted with ethyl chloroformate and triethylamine to yield the final product. The synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-N-propan-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8(2)14-12(17)13-15-11(16-18-13)10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOGAHZOACAFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B5435967.png)
![N-[1-(3-methoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5435972.png)
![(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5435985.png)
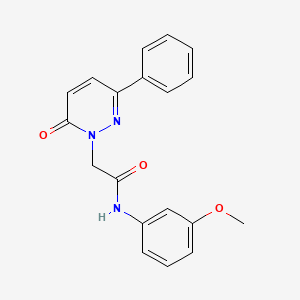
![(3aR*,5S*,6S*,7aS*)-2-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5435999.png)
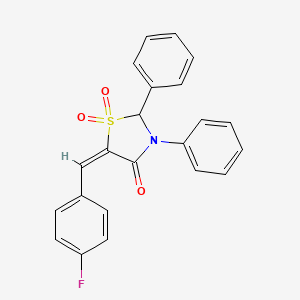

![(3aS*,6aS*)-2-ethyl-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5436011.png)
![4-[2-(2-furyl)vinyl]-2,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine hydrochloride](/img/structure/B5436015.png)

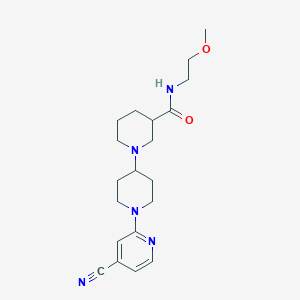
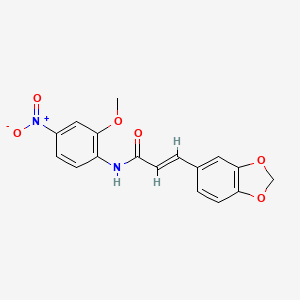
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5436052.png)
